4-Bromo-2,3-dimethylbenzonitrile
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Overview
Description
4-Bromo-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and two methyl groups at the second and third positions. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethylbenzonitrile typically involves the bromination of 2,3-dimethylbenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 4-bromo-2,3-dimethylbenzoic acid.
Reduction: Formation of 4-bromo-2,3-dimethylbenzylamine.
Scientific Research Applications
4-Bromo-2,3-dimethylbenzonitrile is utilized in several scientific research areas:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-3,5-dimethylbenzonitrile: Similar structure but with different substitution pattern.
2-Bromo-5-cyano-m-xylene: Another brominated benzonitrile with different methyl group positions.
3,5-Dimethyl-4-bromobenzonitrile: Similar compound with different bromine and methyl group positions.
Uniqueness: 4-Bromo-2,3-dimethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H8BrN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
4-bromo-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3 |
InChI Key |
BHLPUVCVOAQINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C#N |
Origin of Product |
United States |
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